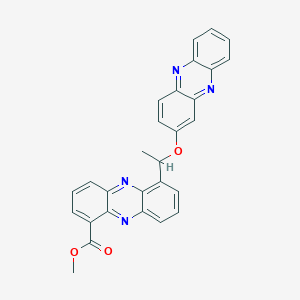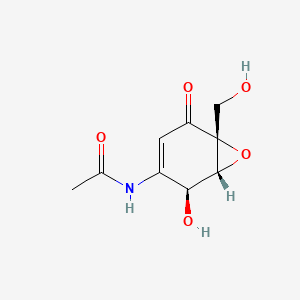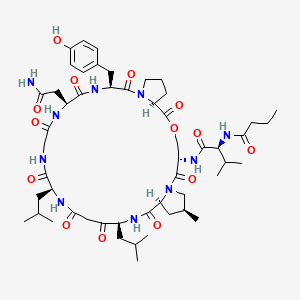![molecular formula C27H27NO4 B1250069 2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid CAS No. 209808-51-5](/img/structure/B1250069.png)
2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “COOH” refers to carboxylic acids, which are organic compounds containing a carboxyl group (−COOH). This functional group consists of a carbonyl group (C=O) attached to a hydroxyl group (−OH). Carboxylic acids are known for their acidity and are commonly found in nature, including in amino acids and fatty acids .
Preparation Methods
Carboxylic acids can be synthesized through various methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic catalysts.
Grignard Reagents: When Grignard reagents react with carbon dioxide, they form carboxylic acids after acidification.
Hydrolysis of Esters: Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Chemical Reactions Analysis
Carboxylic acids undergo several types of reactions:
Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles, forming derivatives like esters, amides, and acyl halides.
Neutralization: Carboxylic acids react with bases to form salts and water.
Scientific Research Applications
Carboxylic acids have numerous applications in various fields:
Mechanism of Action
The mechanism of action of carboxylic acids involves their ability to donate protons (H⁺) due to the presence of the carboxyl group. This property allows them to participate in acid-base reactions, forming carboxylate anions (R-COO⁻) and influencing various biochemical pathways .
Comparison with Similar Compounds
Carboxylic acids can be compared with other organic compounds containing hydroxyl or carbonyl groups:
Aldehydes and Ketones: Carboxylic acids are more acidic and have higher boiling points than aldehydes and ketones.
Esters and Amides: Carboxylic acids can be converted to esters and amides through nucleophilic substitution reactions.
Similar compounds include alcohols, aldehydes, ketones, esters, and amides .
Properties
CAS No. |
209808-51-5 |
|---|---|
Molecular Formula |
C27H27NO4 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[2-[2-(4-phenoxy-2-propylphenoxy)ethyl]-1H-indol-5-yl]acetic acid |
InChI |
InChI=1S/C27H27NO4/c1-2-6-20-18-24(32-23-7-4-3-5-8-23)10-12-26(20)31-14-13-22-17-21-15-19(16-27(29)30)9-11-25(21)28-22/h3-5,7-12,15,17-18,28H,2,6,13-14,16H2,1H3,(H,29,30) |
InChI Key |
DFFOSEJNFZUOSK-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCC3=CC4=C(N3)C=CC(=C4)CC(=O)O |
Synonyms |
2-(2-(4-phenoxy-2-propylphenoxy)ethyl)indole-5-acetic acid 2-PPPE-IAA PPEIA cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)





![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B1249997.png)







